REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][NH:10][C:7]2=[N:8][CH:9]=1.C[N:14](C=O)C>>[F:3][C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][N:10]([NH2:14])[C:7]2=[N:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(=NC1)NC=C2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture is treated with HOSA (4.2 g, 37 mmol) portion wise
|
Type
|
TEMPERATURE
|
Details
|
warmed to rt over 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The mixture is then poured over ice
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 30%-70% EtOAc in heptane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=NC1)N(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980 mg | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |